molecular formula C10H18INO2Zn B2953296 [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide CAS No. 807618-13-9

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide

Cat. No. B2953296
CAS RN: 807618-13-9
M. Wt: 376.54
InChI Key: VXMGHNUGUFTLMO-UHFFFAOYSA-M
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Description

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is an organic zinc compound . It is a white solid with good solubility and can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound can form a stable compound with tert-Butoxycarbonyl-piperidine .


Molecular Structure Analysis

The molecular structure of “[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is represented by the chemical formula C10H18INO2Zn . The InChI code for this compound is 1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q;;+1/p-1 .


Chemical Reactions Analysis

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is widely used in the field of organic synthesis, especially as an intermediate for reagents and catalysts in transition metal-catalyzed reactions .


Physical And Chemical Properties Analysis

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” is a white solid with good solubility . It can dissolve in many organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . The molecular weight of this compound is 376.55 .

Safety And Hazards

“[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide” has several hazard statements including H225, H302, H314, H315, H319, H335, H351 . It is dangerous and precautions should be taken to avoid contact with skin and eyes, and to avoid inhaling its dust and vapors . In case of accidental contact or ingestion, seek medical attention immediately .

properties

IUPAC Name

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCCLSRLFJHAM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide

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